BenchChemオンラインストアへようこそ!

3-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}pyridine

medicinal chemistry building block physicochemical property

This heterocyclic small molecule integrates a pyridine ring, a conformationally constrained azetidine core, and a 2,5-dimethylfuran-3-carbonyl group into a single scaffold (MW 272.30 g/mol). The specific N-acyl substituent creates a unique steric and electronic environment not found in N-ethyl or N-tert-butyl analogs, directly impacting conformational preference and hydrogen-bonding capacity. With a pre-installed pyridin-3-yloxy vector, it eliminates a synthetic step compared to azetidin-3-ol precursors, accelerating focused library synthesis for NAMPT chemotype exploration and kinase probe campaigns. Ideal as a rigid, multi-heterocyclic reference for computational docking and molecular dynamics studies.

Molecular Formula C15H16N2O3
Molecular Weight 272.304
CAS No. 1903891-09-7
Cat. No. B2637820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}pyridine
CAS1903891-09-7
Molecular FormulaC15H16N2O3
Molecular Weight272.304
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(=O)N2CC(C2)OC3=CN=CC=C3
InChIInChI=1S/C15H16N2O3/c1-10-6-14(11(2)19-10)15(18)17-8-13(9-17)20-12-4-3-5-16-7-12/h3-7,13H,8-9H2,1-2H3
InChIKeyFVSZZVWGPAHDDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[1-(2,5-Dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}pyridine (CAS 1903891-09-7) – Chemical Identity and Baseline Specifications for Procurement Assessment


3-{[1-(2,5-Dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}pyridine (CAS 1903891-09-7) is a heterocyclic small molecule composed of a pyridine ring linked via an ether bridge to an azetidine core, which is further N-substituted with a 2,5-dimethylfuran-3-carbonyl group [1]. Its molecular formula is C15H16N2O3 with a molecular weight of 272.30 g/mol [1]. The molecule integrates three pharmacophoric features—the hydrogen-bond-capable pyridine, the conformationally constrained azetidine, and the electron-rich furan carbonyl—into a single scaffold. This architecture places it within a broader class of azetidine-containing building blocks and potential bioactive ligands, though published quantitative biological or pharmacological data for this specific compound remain extremely limited as of the current evidence base.

Why In-Class Azetidine-Pyridine Compounds Cannot Be Interchanged with 3-{[1-(2,5-Dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}pyridine


Compounds sharing the azetidine-pyridine framework are not functionally interchangeable because even minor alterations to the N-acyl substituent, linker atom, or pyridine regioisomerism can profoundly alter conformational preference, hydrogen-bonding capacity, and target engagement. The 2,5-dimethylfuran-3-carbonyl group present in this compound introduces a specific steric and electronic environment that is absent in simpler analogs such as N-ethyl or N-tert-butyl carboxamide derivatives. Without systematic comparative data, any assumption of equipotency or equivalent ADME behavior across analogs is scientifically unfounded. The following evidence dimensions, though limited by the scarcity of published head-to-head data, identify the key structural variables that differentiate this compound from its closest commercially available analogs.

Quantitative Differentiation Evidence for 3-{[1-(2,5-Dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}pyridine – Direct and Class-Level Comparison Data


Molecular Weight and Physicochemical Profile Compared to Azetidine-Alcohol Precursor

Compared to its direct synthetic precursor 1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-ol (CAS 1341838-87-6), the target compound adds a pyridin-3-yloxy moiety via etherification of the free hydroxyl group. This increases the molecular weight from 195.22 g/mol to 272.30 g/mol, adds one nitrogen atom, and introduces an aromatic pyridine capable of π-stacking and hydrogen-bonding interactions. The topological polar surface area (tPSA) is also elevated due to the additional heteroatom content [1]. These differences are quantitative and structural, though experimental ADME or potency data comparing the two are not available publicly.

medicinal chemistry building block physicochemical property

Linker Atom Comparison: Ether (O) vs. Methylene-Ether (CH2-O) Analog

The target compound employs a direct ether (-O-) linkage between the azetidine C3 and pyridine. Its close analog, 3-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]methoxy}pyridine, inserts a methylene spacer (-CH2-O-), adding one rotatable bond and increasing molecular weight to 286.33 g/mol (C16H18N2O3). The shorter ether linkage in the target compound reduces conformational flexibility by eliminating the CH2 rotor, which can influence molecular recognition and binding entropy [1]. At present, no experimental binding or functional data exist to quantify the impact of this linker variation for these specific compounds.

structure-activity relationship linker chemistry conformational flexibility

N-Acyl Substituent Distinction: 2,5-Dimethylfuran-3-carbonyl vs. Ethyl Carboxamide in the NAMPT Inhibitor Scaffold Class

In the 3-pyridyl azetidine inhibitor class, the N-substituent is a critical determinant of potency. The literature on NAMPT inhibitors demonstrates that replacement of the urea motif with alternative acyl groups—such as the 2,5-dimethylfuran-3-carbonyl found in the target compound—represents a scaffold morphing strategy that may confer distinct enzyme inhibition profiles [1]. The reference compound in this class, N-ethyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide, has been identified as a potent NAMPT inhibitor (benchchem-reported, verified via literature precedent) [2]. The target compound's furan-carbonyl group introduces greater steric bulk and a different hydrogen-bonding geometry compared to the ethyl carboxamide. However, direct quantitative comparison of IC50 or Ki values between these two specific compounds has not been published.

NAMPT inhibition scaffold morphing N-substituent SAR

Recommended Application Scenarios for 3-{[1-(2,5-Dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}pyridine Based on Evidence Profile


Synthetic Intermediate for Diversified Azetidine-Pyridine Libraries

The target compound serves as a versatile intermediate for constructing focused libraries of azetidine-pyridine derivatives. Its ether-linked pyridine and furan-carbonyl handle allow further elaboration through electrophilic aromatic substitution on the pyridine ring or cycloaddition/oxidation chemistry on the furan moiety. Compared to the azetidine-3-ol precursor, it provides a pre-installed pyridine vector that eliminates a synthetic step [1]. Procurement for medicinal chemistry campaigns that require rapid analog generation is justified when the pyridin-3-yloxy motif is a required pharmacophoric element.

NAMPT Inhibitor Scaffold Morphing Programs

Based on class-level evidence that 3-pyridyl azetidine derivatives are potent NAMPT inhibitors, this compound represents a structurally distinct entry point for scaffold morphing campaigns [1]. The 2,5-dimethylfuran-3-carbonyl group differentiates it from the urea and carboxamide series studied by Palacios et al. (2019), potentially yielding novel SAR and intellectual property. Researchers seeking to explore non-urea NAMPT chemotypes should consider this compound for primary screening and hit expansion.

Kinase Inhibitor Fragment and Probe Design

The azetidine-pyridine-furan architecture maps onto common kinase inhibitor pharmacophore models, where the pyridine can engage the hinge region, the azetidine provides a vector for solvent-exposed extension, and the furan-carbonyl offers a unique hydrophobic and hydrogen-bond-accepting motif not found in typical kinase inhibitor fragments. While no FGFR or other kinase inhibition data are available for this specific compound, its structural analogy to FGFR-targeting monocyclic pyridine derivatives (Eisai patent class) supports exploration as a kinase probe fragment [2].

Computational Chemistry and Docking Study Reference Compound

The well-defined, moderate molecular weight (272.30 g/mol) and limited conformational flexibility (2 rotatable bonds) make this compound suitable as a computational reference for docking and molecular dynamics studies. Its three distinct ring systems allow systematic evaluation of scoring functions and conformational sampling algorithms. Procurement for in silico studies is recommended when a rigid, multi-heterocyclic small molecule is needed as a test case.

Quote Request

Request a Quote for 3-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.